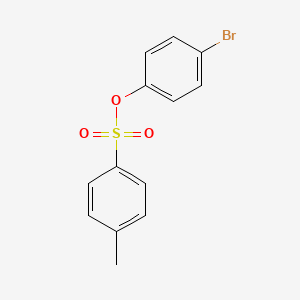
Cyanomethyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 4-bromobenzoate is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 4-bromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromobenzoic acid and cyanomethyl alcohol.
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution Reactions: Products include 4-substituted benzoic acid derivatives.
Hydrolysis: Yields 4-bromobenzoic acid and cyanomethyl alcohol.
Oxidation: Produces 4-bromobenzoic acid.
Scientific Research Applications
Cyanomethyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyanomethyl 4-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. The cyanomethyl group can also participate in various organic transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a cyanomethyl group.
4-Bromobenzoic acid ethyl ester: Similar structure but with an ethyl ester group.
4-Bromobenzyl cyanide: Similar structure but with a cyanomethyl group directly attached to the benzene ring.
Uniqueness
Cyanomethyl 4-bromobenzoate is unique due to the presence of both a bromine atom and a cyanomethyl ester group. This combination imparts distinct reactivity patterns and potential applications that are not observed in its analogs. The cyanomethyl group, in particular, offers additional synthetic versatility, making this compound valuable in various chemical transformations.
Properties
IUPAC Name |
cyanomethyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOGPKPRMDYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)







![Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)


![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)
![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)
